3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde

Catalog No.
S3968240
CAS No.
M.F
C16H14FIO3
M. Wt
400.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyd...

Product Name

3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde

IUPAC Name

3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzaldehyde

Molecular Formula

C16H14FIO3

Molecular Weight

400.18 g/mol

InChI

InChI=1S/C16H14FIO3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3

InChI Key

CXRCRNJQWAYKDA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2F

The exact mass of the compound 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde is 399.99717 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde is an organic compound characterized by the molecular formula C16H14FIO3. It is a benzaldehyde derivative, featuring an ethoxy group, a fluorobenzyl ether linkage, and an iodine atom at the fifth position of the benzene ring. This compound is notable for its complex structure, which contributes to its diverse reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The iodo group can undergo nucleophilic substitution reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

  • From Oxidation: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzoic acid.
  • From Reduction: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzyl alcohol.

The biological activity of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde has been investigated in various contexts. Its unique substituents may enhance its interaction with biological targets such as enzymes or receptors. The presence of the iodine atom can increase binding affinity to certain proteins, while the ethoxy and fluorobenzyl groups may improve solubility and membrane permeability. Research indicates potential applications in drug development and therapeutic interventions due to its bioactive properties.

The synthesis of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves several steps:

  • Iodination of Benzaldehyde Derivative: A benzaldehyde precursor is iodinated at the appropriate position.
  • Nucleophilic Substitution: The ethoxy and fluorobenzyl groups are introduced through nucleophilic substitution reactions.

Synthetic Routes and Reaction Conditions

Several compounds share structural similarities with 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde:

Compound NameUnique Features
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehydeLacks the iodo substituent; reduced reactivity.
4-[(2-Fluorobenzyl)oxy]-3-iodobenzaldehydeLacks the ethoxy group; affects solubility and reactivity.
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acidAn oxidized form; utilized in different chemical applications.

Uniqueness

The uniqueness of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde lies in its combination of substituents, which confer distinct chemical properties. The iodine atom enhances reactivity in substitution reactions, while the ethoxy and fluorobenzyl groups influence solubility and biological activity, making it a valuable compound for research and application in various scientific fields.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

399.99717 g/mol

Monoisotopic Mass

399.99717 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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